Griseochelin

Descripción

Historical Context of Griseochelin Discovery and Initial Characterization

The story of this compound, a polyketide antibiotic, began in 1984 with its independent discovery by both academic and industrial research groups. nih.govresearchgate.net This dual finding highlighted the compound's notable biological properties and intriguing chemical structure, sparking further investigation into its potential.

In 1984, two separate research teams, one in an academic setting and the other in an industrial laboratory, independently isolated and described a novel compound. nih.govresearchgate.net The industrial group named it Zincophorin due to its ability to form complexes with zinc ions, while the academic researchers christened it this compound. rsc.org It was later confirmed that both names referred to the same molecule. wikipedia.org This simultaneous discovery underscored the compound's accessibility from natural sources and its potent biological activity, which had attracted the attention of both sectors.

Both research groups isolated this compound from fermentation broths of the bacterium Streptomyces griseus. wikipedia.orgnih.gov Specifically, it was obtained from an asporogenous (non-spore-forming) strain of this actinomycete. nih.gov Streptomyces species are well-known producers of a wide array of secondary metabolites, including many clinically important antibiotics. The isolation of this compound from S. griseus further solidified this bacterium's reputation as a valuable source of novel bioactive compounds. mdpi.com

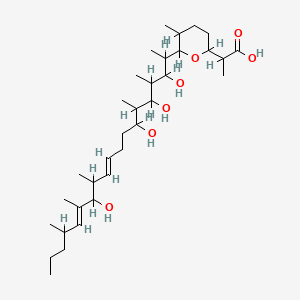

Initial studies quickly established this compound as a novel carboxylic acid antibiotic with the chemical formula C₃₃H₆₀O₇. nih.gov Spectroscopic methods, including infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR), were instrumental in determining its complex structure. nih.govrsc.org These analyses revealed a molecule featuring a carboxylic acid group, a substituted tetrahydropyran ring, and a polyhydroxylated and polymethylated C₂₅ diene backbone. nih.govrsc.org

Early biological testing demonstrated that this compound was active against Gram-positive bacteria. nih.gov It was observed to form water-insoluble salts with both monovalent and divalent cations and showed a specific binding affinity for alkaline-earth metal ions. nih.gov This ionophoric nature, the ability to transport ions across lipid membranes, was a key initial observation of its biological function. wikipedia.org

Isolation from Streptomyces griseus Strains

Significance of this compound within Natural Product Research

The discovery and subsequent study of this compound have made notable contributions to the broader field of natural product research, particularly in the areas of polyketide antibiotics and the ongoing search for new antimicrobial agents.

This compound is classified as a polyketide, a large and structurally diverse class of natural products synthesized by modular enzymes known as polyketide synthases (PKSs). nih.gov The study of this compound's biosynthesis has provided valuable insights into the functioning of these enzymatic assembly lines. nih.govnih.gov Research into the this compound biosynthetic gene cluster in S. griseus has helped to illuminate the genetic basis for the production of this complex molecule and has contributed to the understanding of how PKS modules collaborate to construct intricate chemical architectures. nih.govnih.gov This knowledge is crucial for the potential future bioengineering of novel antibiotics.

In an era of increasing antibiotic resistance, the discovery of novel antimicrobial compounds is of paramount importance. grandchallenges.orgnih.govgardp.org this compound, with its activity against Gram-positive bacteria, represents a unique chemical scaffold that has been explored in the search for new drug leads. nih.govmedchemexpress.com Although its development into a clinical therapeutic has been limited, the study of this compound and its derivatives continues to inform antibiotic discovery efforts. nih.govresearchgate.net Its distinct structure and mode of action provide a valuable template for the design of new synthetic and semi-synthetic antibiotics aimed at overcoming existing resistance mechanisms. rsc.org The continued investigation into compounds like this compound is a vital component of the global effort to combat infectious diseases. grandchallenges.orggardp.org

Context within Broad-Spectrum Antimicrobial Researchnih.gov

The investigation of natural products like this compound is a significant area within the broader field of antimicrobial research. nih.gov The genus Streptomyces is a particularly rich source of antibiotics, and the discovery of this compound adds to the vast chemical diversity produced by these bacteria. egms.demdpi.com In an era marked by the rise of antibiotic resistance, researchers are re-evaluating known natural products as potential leads for new anti-infective drugs. nih.gov this compound, a compound known since the 1980s, represents one such "old" compound that holds potential for future development, similar to other natural products like daptomycin and fidaxomicin which only recently found their way into clinical use. nih.gov Its potent activity against specific pathogens makes it a subject of interest for understanding structure-activity relationships and for bioengineering efforts aimed at creating novel derivatives. egms.de

Propiedades

IUPAC Name |

2-[5-methyl-6-[(10E,14E)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H60O7/c1-10-13-19(2)18-22(5)29(35)20(3)14-11-12-15-27(34)23(6)30(36)25(8)31(37)26(9)32-21(4)16-17-28(40-32)24(7)33(38)39/h11,14,18-21,23-32,34-37H,10,12-13,15-17H2,1-9H3,(H,38,39)/b14-11+,22-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCIULDTDFJACK-YADMGGFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(C)/C=C(\C)/C(C(C)/C=C/CCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91920-88-6, 95673-10-2 | |

| Record name | Griseochelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091920886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zincophorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095673102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Physicochemical Properties

Griseochelin is a complex organic molecule with a defined chemical structure. ontosight.ai Spectral studies, including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR), have been used to fully characterize its constitution. nih.gov The structure features a carboxylic acid group, a substituted tetrahydropyran ring, and an allylic alcohol group within a larger polyketide backbone. nih.gov It is also known as zincophorin, reflecting its ability to bind with zinc ions. researchgate.net

| Property | Data | Source(s) |

| Alternate Names | Zincophorin, Antibiotic M144255 | egms.dewikipedia.org |

| Chemical Formula | C₃₃H₆₀O₇ | nih.govwikipedia.org |

| Molar Mass | 568.836 g·mol⁻¹ | wikipedia.org |

| Classification | Polyketide, Carboxylic Acid, Ionophore | egms.denih.gov |

| Ion Binding | Forms water-insoluble salts with mono- and divalent cations; specifically binds alkaline-earth metal ions in a 2:1 (this compound:Metal) stoichiometry. | nih.gov |

| Derivatives | The methyl ester of zincophorin has been synthesized and obtained as a colorless oil. | egms.denih.gov |

Molecular Mechanisms of Griseochelin Action

Investigations into Griseochelin's Antibacterial Modus Operandi

This compound is recognized for its activity primarily against Gram-positive bacteria. nih.govnih.gov Its chemical nature as a carboxylic acid antibiotic allows it to form complexes with metal cations, a characteristic that is central to its biological function. nih.gov

The primary molecular target of this compound in Gram-positive bacteria is believed to be the cell membrane. As an ionophore, this compound can transport metal ions across lipid bilayers, disrupting the electrochemical gradients that are vital for numerous cellular functions. nih.gov Specifically, this compound has been shown to bind with divalent cations, such as zinc, which is the basis for its alternative name, zincophorin. nih.govresearchgate.net This interaction suggests that its mechanism involves the disruption of ion homeostasis within the bacterial cell.

The structure of Gram-positive bacteria, which lack an outer membrane, makes their cytoplasmic membrane more accessible to agents like this compound. mdpi.commdpi.com The cell wall of these bacteria is composed of a thick layer of peptidoglycan and teichoic acids, which typically does not present a significant barrier to small molecules like ionophores. mdpi.com

Table 1: Key Molecular Characteristics of this compound

| Feature | Description | Reference |

|---|---|---|

| Chemical Class | Carboxylic acid polyether ionophore | nih.gov |

| Primary Activity | Gram-positive bacteria | nih.govnih.gov |

| Ion Binding | Forms complexes with divalent cations (e.g., Zn2+) | nih.govresearchgate.net |

| Proposed Target | Cell membrane | nih.gov |

By acting as an ionophore, this compound disrupts several critical cellular processes in Gram-positive bacteria:

Ion Gradient Dissipation: The transport of cations across the cell membrane dissipates the proton motive force, which is essential for ATP synthesis, nutrient transport, and maintaining intracellular pH. nih.gov

Impaired Membrane Function: The insertion of this compound and its ion complexes into the cell membrane can alter membrane fluidity and the function of membrane-bound proteins. mdpi.com

Metabolic Inhibition: The disruption of ion balance and energy production inevitably leads to a slowdown or complete halt of essential metabolic pathways, including protein and nucleic acid synthesis. nih.gov This ultimately results in a bacteriostatic or bactericidal effect. reactgroup.org

This compound's mode of action distinguishes it from many other classes of antibiotics.

β-Lactams (e.g., Penicillin): These agents inhibit cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are enzymes crucial for cross-linking peptidoglycan. nih.govnih.govorthobullets.com In contrast, this compound targets the cell membrane.

Macrolides (e.g., Erythromycin): Macrolides inhibit protein synthesis by binding to the 50S ribosomal subunit. nih.govorthobullets.com this compound's primary target is not the ribosome.

Quinolones (e.g., Ciprofloxacin): These antibiotics inhibit DNA replication by targeting DNA gyrase and topoisomerase IV. nih.govorthobullets.com this compound does not directly interact with these enzymes.

Polymyxins: Similar to this compound, polymyxins disrupt the bacterial cell membrane. However, polymyxins are primarily effective against Gram-negative bacteria due to their interaction with the lipopolysaccharide (LPS) in the outer membrane. lumenlearning.com this compound is mainly active against Gram-positive bacteria. nih.gov

Table 2: Comparison of this compound with Other Antibiotic Classes

| Antibiotic Class | Primary Target | Spectrum of Activity | Mechanism | Reference |

|---|---|---|---|---|

| This compound | Cell membrane | Gram-positive bacteria | Ionophore, disrupts ion gradients | nih.govnih.gov |

| β-Lactams | Cell wall (PBPs) | Broad (varies) | Inhibits peptidoglycan synthesis | nih.govnih.gov |

| Macrolides | 50S Ribosome | Gram-positive bacteria | Inhibits protein synthesis | nih.gov |

| Quinolones | DNA gyrase/Topoisomerase IV | Broad | Inhibits DNA replication | nih.gov |

| Polymyxins | Cell membrane (LPS) | Gram-negative bacteria | Disrupts membrane integrity | lumenlearning.com |

Cellular Processes Disrupted by this compound Activity

Exploration of this compound's Antifungal Mechanisms

While primarily known for its antibacterial properties, this compound and other ionophores can also exhibit antifungal activity. mdpi.comacs.org The mechanisms underlying this activity share similarities with its antibacterial action but are adapted to the unique biology of fungal cells.

The fungal cell membrane is the likely primary target for this compound's antifungal action. frontiersin.org Similar to its effect on bacteria, this compound can function as an ionophore, disrupting the ion balance across the fungal plasma membrane. researchgate.net Fungal cell membranes contain ergosterol as a key sterol component, which influences membrane fluidity and the function of membrane-embedded proteins. frontiersin.orgresearchgate.net While direct interaction with ergosterol has not been definitively proven for this compound, ionophores are known to perturb the membrane environment where such sterols reside.

Fungal cell walls, composed of chitin, glucans, and mannoproteins, present a barrier that must be traversed. frontiersin.orgmdpi.com The ability of this compound to penetrate this layer and reach the plasma membrane is crucial for its antifungal effect.

The disruption of ion homeostasis in fungal cells by this compound can lead to a cascade of detrimental effects:

Mitochondrial Dysfunction: Fungi rely on their mitochondria for cellular respiration. The dissipation of ion gradients across the inner mitochondrial membrane can uncouple oxidative phosphorylation, leading to a severe energy deficit.

Inhibition of Growth and Morphogenesis: The disruption of cellular energy supply and ion signaling can inhibit crucial processes like hyphal growth and spore germination. nih.gov

Induction of Cell Death Pathways: Severe cellular stress caused by ion imbalance can trigger programmed cell death (apoptosis) in fungi. mdpi.com

Structure-Activity Relationship Studies for this compound's Biological Activity

Identification of Essential Functional Groups for Bioactivity

This compound, produced by the bacterium Streptomyces griseus, possesses a unique structure featuring a C33 polyketide backbone that incorporates a substituted tetrahydropyran ring, multiple hydroxyl groups, and, most critically, a terminal carboxylic acid function. nih.gov Research has unequivocally identified the free carboxylic acid group as indispensable for the compound's potent activity against Gram-positive bacteria and its associated cytotoxicity. nih.govnih.govresearchgate.net

The primary mechanism of this compound is that of an ionophore, a molecule that can transport ions across lipid membranes. nih.gov The terminal carboxylate group is the key functional moiety that enables this compound to bind and transport divalent cations, such as zinc (Zn²⁺), which is the origin of its alternative name, Zincophorin. rsc.orgnih.gov This ion-chelating and transport capability disrupts essential ion gradients across the bacterial cell membrane, leading to cell death. The structural integrity of the entire molecule, including the tetrahydropyran ring and the polyol chain, is necessary to create the correct conformation for ion complexation and passage through the nonpolar environment of the cell membrane.

Table 1: Key Functional Groups of this compound and Their Role in Bioactivity

| Functional Group | Role in Biological Activity | Source |

|---|---|---|

| Carboxylic Acid (-COOH) | Absolutely essential for antibacterial and cytotoxic activity. Acts as the primary site for binding and transporting metal ions (ionophore function). | nih.govnih.govnih.gov |

| Polyketide Backbone | Provides the structural scaffold to position other functional groups correctly for ion chelation and membrane transport. | nih.gov |

| Tetrahydropyran Ring | A key structural element that contributes to the specific three-dimensional conformation required for ionophoric activity. | nih.gov |

| Hydroxyl Groups (-OH) | Participate in coordinating the metal ion within the this compound complex. | nih.gov |

Impact of Carboxylic Acid Group Esterification on Activity

Given the central role of the carboxylic acid group, its chemical modification has been a primary focus of structure-activity relationship studies. The esterification of this group, for instance by converting it to a methyl ester, has a profound and definitive impact on this compound's biological activity.

Multiple studies have demonstrated that this single modification completely abolishes the antibacterial and cytotoxic effects of the molecule. nih.govnih.govpublisso.de For example, the methyl ester of this compound (Zincophorin) was found to have no inhibitory effect on the growth of Streptococcus pneumoniae at concentrations up to 50 µM, a level at which the parent compound is highly active. nih.gov This finding strongly reinforces the hypothesis that the ionophore mechanism, which is reliant on the deprotonated carboxylate, is the basis for its antibacterial action. nih.gov

Interestingly, a separate line of investigation documented in a patent suggests a different activity profile for the esterified form. rsc.orgresearchgate.net The methyl ester of this compound was reported to possess strong inhibitory properties against the influenza virus while exhibiting reduced toxicity for the host cells. rsc.orgresearchgate.net This suggests that while the free carboxylic acid is crucial for the antibacterial ionophoric mechanism, its esterified derivative may operate through a different, non-ionophoric mechanism to achieve antiviral effects.

Table 2: Effect of Carboxylic Acid Esterification on this compound's Bioactivity

| Form of this compound | Antibacterial Activity | Cytotoxic Activity | Antiviral (Influenza) Activity | Source |

|---|---|---|---|---|

| This compound (Free Acid) | Potent | High | Not Reported | nih.govnih.gov |

| This compound Methyl Ester | Abolished | Abolished | Potent with reduced toxicity | nih.govrsc.orgnih.govresearchgate.net |

Insights from Analogous Natural Products

The structure-activity relationships of this compound can be further understood by comparing it to other natural products with similar functional characteristics. As a carboxylic acid ionophore, it shares features with other ionophore antibiotics like emericid and salinomycin. nih.govresearchgate.net For salinomycin, it has been noted that chemical modifications can potentially reduce its toxicity while preserving antibacterial activity, a strategy that could theoretically be explored for this compound. nih.gov

A compelling analogy can also be drawn with siderophores, which are high-affinity iron-chelating compounds produced by microorganisms to scavenge iron. nih.govmdpi.com Siderophores are classified based on the chemical nature of their iron-coordinating ligands, which include carboxylates, catechols, and hydroxamates. scirp.org this compound functions as a carboxylate-type ionophore, using its carboxylic acid group to chelate metal ions, similar to how carboxylate siderophores bind iron. nih.govscirp.org For instance, the siderophore amychelin, also a product of a polyketide synthase (PKS) pathway, utilizes carboxyl and phenolic hydroxyl groups to form stable complexes with iron. mdpi.com

Synthetic and Semisynthetic Derivatization of Griseochelin

Synthetic Methodologies for Griseochelin Core Structure

The intricate architecture of this compound, featuring a substituted tetrahydropyran ring and numerous stereocenters, presents a significant synthetic challenge. nih.gov Over the years, several research groups have risen to this challenge, developing innovative strategies to assemble its core structure.

The pursuit of this compound's total synthesis has spurred significant advancements in synthetic methodology. Due to its intriguing structure and biological activity, numerous synthetic routes to this compound and its fragments have been developed since its discovery. nih.govegms.de

A review of the synthetic efforts highlights several key total syntheses, including the first reported by Danishefsky, as well as notable contributions from the Cossy and Miyashita groups. researchgate.net These syntheses have employed a range of sophisticated chemical reactions to control the molecule's complex stereochemistry.

Key strategic elements in various total syntheses include:

Intramolecular Oxymercuration: Utilized for the construction of the central tetrahydropyran ring system. researchgate.net

Carroll-Claisen Rearrangement: Employed to establish the correct configuration of the C20-C21 double bond and the C21 stereocenter. researchgate.net

Mukaiyama Aldol Reactions: A critical tool for forging key carbon-carbon bonds with high stereocontrol, particularly in establishing the syn-aldol acetate motif. researchgate.net

Cyclocondensation Reactions: The use of Lewis acids like magnesium bromide or BF3-OEt2 to condense aldehydes with dienes has been a feature in assembling significant portions of the molecular framework. researchgate.net

These approaches underscore the evolution of synthetic strategies, moving towards more efficient and step-economical routes to facilitate the synthesis of analogs for medicinal chemistry programs. researchgate.net

Table 1: Summary of Methodological Approaches in this compound Total Synthesis

| Methodological Feature | Purpose | Example Application |

|---|---|---|

| Intramolecular Oxymercuration | Formation of the tetrahydropyran ring | Elaboration of the core cyclic ether structure. researchgate.net |

| Carroll-Claisen Rearrangement | Stereocontrol of alkene and adjacent stereocenter | Setting the configuration at C20-C21. researchgate.net |

| Mukaiyama Aldol Reaction | Stereoselective C-C bond formation | Creation of the C12-C13 relationship. researchgate.net |

| Lewis Acid-Mediated Cyclocondensation | Assembly of major fragments | Condensation of aldehyde and diene fragments. researchgate.net |

While total chemical synthesis provides access to this compound, chemoenzymatic strategies are emerging as a powerful alternative. These methods combine the precision of enzymatic catalysis with the versatility of chemical reactions, potentially bypassing some of the complex challenges associated with purely chemical asymmetric synthesis. nih.govnih.gov

The application of enzymes can streamline the synthesis of complex chiral building blocks. For instance, the successful use of the enzyme AmbDH3, an intramolecular Michael-type addition (IMOMA) cyclase, in the key step of a chemoenzymatic total synthesis of a tetrahydropyran-containing natural product highlights the potential of biocatalysis in constructing fragments similar to those in this compound. researchgate.net The development of such biocatalytic alternatives offers a more direct and potentially scalable route to key structural motifs found in polyketide natural products. nih.govresearchgate.net

Total Synthesis Approaches and Methodological Advancements

Design and Synthesis of this compound Derivatives

The modification of the this compound scaffold is primarily driven by the need to understand its mechanism of action and to develop analogs with an improved therapeutic index. nih.gov This involves rational design based on structure-activity relationships (SAR) and the application of chemical and enzymatic modification techniques.

Understanding the relationship between this compound's structure and its biological activity is fundamental to designing new derivatives. publisso.de A critical structural feature for the bioactivity of this compound is its terminal carboxylic acid group. nih.govnih.gov

Studies have conclusively shown that modification of this group has a profound impact on the molecule's function. Biological profiling revealed that the antibacterial and cytotoxic activities of this compound were completely abolished upon the esterification of its carboxylic acid moiety. nih.gov This finding strongly suggests that the free carboxylic acid is essential for its mechanism of action, likely related to its function as an ionophore. This knowledge provides a clear directive for derivative design: modifications at this position can be used to modulate or eliminate bioactivity, serving as a tool for further biological investigation.

Guided by SAR data, chemists can employ specific modification strategies. Esterification is the most prominently documented chemical modification of this compound.

Esterification: The synthesis of the this compound methyl ester (also referred to as zincophorin methyl ester) has been reported as a straightforward method to probe the function of the carboxyl group. nih.gov A common procedure involves treating this compound with trimethylsilyldiazomethane in a toluene/methanol solvent system. nih.govegms.de This reaction efficiently converts the carboxylic acid to its corresponding methyl ester, yielding a derivative that is crucial for SAR studies. nih.gov

Table 2: Impact of Esterification on this compound Bioactivity

| Compound | Modification | Resulting Activity |

|---|---|---|

| This compound | None (Free Carboxylic Acid) | Potent antibacterial and cytotoxic activity. nih.gov |

| This compound Methyl Ester | Esterification of Carboxylic Acid | Antibacterial and cytotoxic activities abolished. nih.gov |

Amidation: While specific examples of this compound amidation are not extensively detailed in the reviewed literature, this strategy represents a logical next step based on the established importance of the carboxylic acid group. Converting the carboxylate to a variety of amide derivatives could generate novel analogs with altered polarity, hydrogen-bonding capabilities, and steric profiles, potentially leading to derivatives with fine-tuned biological activities or different cellular targets.

Bioengineering and enzymatic modification offer a sophisticated and highly specific approach to creating this compound derivatives that may be inaccessible through traditional chemical synthesis. nih.govegms.de The identification of the this compound (zincophorin) biosynthetic gene cluster (zin) in S. griseus has laid the groundwork for these strategies. nih.govegms.de

The zin gene cluster contains genes for the core polyketide synthase (PKS) assembly line as well as for tailoring enzymes, such as a putative epoxide hydrolase (zinJ), which could be involved in forming the molecule's ether ring. egms.de The potential for genetic engineering of this pathway is significant. By manipulating the PKS modules or the tailoring enzymes, it may be possible to:

Incorporate different extender units into the polyketide backbone.

Alter the oxidation or reduction patterns of the chain.

Generate precursors that can be further modified by other enzymes or chemical reagents.

This approach, often termed "mutasynthesis" or "combinatorial biosynthesis," holds promise for the inexpensive and efficient diversification of the this compound scaffold, potentially leading to new derivatives with improved pharmacological profiles. nih.govegms.de

Chemical Modification Strategies (e.g., Esterification, Amidation)

Evaluation of Novel this compound Analogs

The synthetic and semisynthetic derivatization of the this compound core structure has led to the generation of novel analogs, the evaluation of which has revealed significant shifts in biological activity and molecular targeting. These studies are crucial for understanding the structure-activity relationships (SAR) of this complex polyether antibiotic.

In Vitro Assessment of Antibacterial and Antifungal Potency

The primary antibacterial activity of this compound, also known as Zincophorin, is well-documented against Gram-positive bacteria. nih.govnih.govresearchgate.netnih.gov Its potency has been quantified through in vitro assays, such as the microtiter broth microdilution method, to determine the Minimal Inhibitory Concentration (MIC). nih.gov For instance, this compound has been shown to be very effective in inhibiting the growth of various Streptococcus pneumoniae strains, with MIC values ranging from 0.09 to 0.21 µM. nih.gov

A key focus of synthetic derivatization has been the modification of the carboxylic acid group. Research into a primary synthetic analog, this compound methyl ester, where the carboxylate group is methylated, demonstrated a complete loss of antibacterial and cytotoxic activities. nih.govresearchgate.net This finding underscores the critical role of the free carboxylic acid moiety for the compound's antibacterial effect.

| Compound | Test Organism | MIC (µM) | Reference |

| This compound (Zincophorin) | Streptococcus pneumoniae (DSM20566) | 0.19 | nih.gov |

| This compound (Zincophorin) | S. pneumoniae (Clinical Isolate 8919) | 0.09 | nih.gov |

| This compound (Zincophorin) | S. pneumoniae (Clinical Isolate 10035) | 0.21 | nih.gov |

| This compound Methyl Ester | Streptococcus pneumoniae | Activity Abolished | nih.govresearchgate.net |

While this compound's antibacterial properties are established, and some of its derivatives show other selective bioactivities, detailed in vitro data on the specific antifungal potency of this compound or its currently synthesized analogs against a broad range of fungal pathogens are not extensively reported in the available scientific literature.

Analysis of Modified Molecular Targets

The antibacterial mechanism of this compound is attributed to its function as an ionophore antibiotic. mdpi.com It can form lipophilic complexes with various cations and transport them across biological membranes, disrupting the crucial proton-cation exchange processes necessary for microbial survival. mdpi.com The carboxylic acid function is an essential feature for this ion-binding and transport capability. nih.govresearchgate.netnih.gov

Synthetic modification of this key functional group directly impacts its molecular action. The esterification of the carboxylic acid to form this compound methyl ester neutralizes its ability to act as an ionophore. nih.govresearchgate.net This structural change effectively eliminates its engagement with the primary molecular target—the bacterial cell membrane's ion gradient—thereby abolishing its antibacterial effect. nih.govresearchgate.net

The evaluation of derivatives suggests that modifications can shift the molecular target entirely. For example, while no longer targeting bacterial membranes, a computational docking study has suggested a potential interaction between this compound methyl ester and Trypanosoma reductase, indicating a new, albeit currently theoretical, molecular target for this analog.

Studies on Selective Biological Activities

A significant outcome of the derivatization of this compound is the emergence of highly selective biological activities in its analogs, which differ markedly from the parent compound.

The most notable example is the this compound methyl ester. While devoid of the antibacterial and general cytotoxic effects of this compound, this derivative was found to possess potent antiviral properties. mdpi.com It has demonstrated inhibitory activity against several enveloped RNA and DNA viruses, including influenza A virus, vesicular stomatitis virus, vaccinia virus, and herpes simplex virus type 1. Further studies revealed that the antiviral action is not directly virucidal but results from the inhibition of virus multiplication. This selective antiviral activity is accompanied by reduced toxicity to host cells compared to the parent this compound, highlighting a successful decoupling of toxicity and a specific therapeutic effect. mdpi.com

Furthermore, other simple derivatives have also shown distinct biological activities. The ammonium and sodium salts of this compound have been reported to exhibit significant anticoccidal activity against Eimeria tenella, a protozoan parasite, in chicken embryos. bocsci.com This indicates that even minor salt formation can tune the biological activity profile of the molecule towards specific pathogens outside of the bacterial spectrum.

Resistance Mechanisms and Counterstrategies in Griseochelin Research

Microbial Resistance Development to Griseochelin

The development of resistance to any antibiotic, including potentially to this compound, is a natural evolutionary process for bacteria under selective pressure. admin.ch

Emergence of Resistance in Target Organisms

The emergence of resistance in bacteria typically occurs through random genetic mutations. admin.ch When a bacterial population is exposed to an antibiotic, individuals with pre-existing or newly acquired mutations that confer a survival advantage can proliferate. admin.chlibretexts.org The overuse and misuse of antibiotics in clinical and agricultural settings can accelerate this selection process. mdpi.comnih.gov While this compound has been identified as an antibiotic, specific studies documenting the emergence of resistant strains in clinical or laboratory settings are not readily found.

Molecular Mechanisms of this compound Resistance (e.g., Target Modification, Efflux Pumps)

Bacteria employ several molecular strategies to resist the effects of antibiotics. These general mechanisms could be relevant to potential this compound resistance:

Target Modification: Bacteria can alter the molecular target of an antibiotic, preventing the drug from binding effectively. This can happen through mutations in the genes encoding the target protein. libretexts.orgnih.gov For example, resistance to some antibiotics is achieved by altering penicillin-binding proteins (PBPs) or the 23S rRNA component of the ribosome. nih.govmdpi.com The specific molecular target of this compound is not detailed in the provided search results, making it difficult to speculate on potential target modifications.

Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their target at a high enough concentration to be effective. nih.govreactgroup.orgnih.gov Efflux pumps are a common mechanism of resistance to a wide range of antibiotics, contributing significantly to multidrug resistance. frontiersin.org

Enzymatic Inactivation: Bacteria can produce enzymes that chemically modify or degrade the antibiotic, rendering it inactive. libretexts.orgreactgroup.org A well-known example is the production of β-lactamases, which inactivate β-lactam antibiotics. libretexts.org

Table 1: General Molecular Mechanisms of Antibiotic Resistance

| Mechanism | Description | Examples of Affected Antibiotics |

| Target Modification | Alteration of the drug's binding site, reducing its affinity. | Fluoroquinolones, Macrolides, Vancomycin mdpi.commdpi.com |

| Efflux Pumps | Active removal of the antibiotic from the bacterial cell. | Tetracyclines, Macrolides, Fluoroquinolones nih.govfrontiersin.org |

| Enzymatic Inactivation | Degradation or chemical modification of the antibiotic molecule. | β-lactams, Aminoglycosides libretexts.org |

| Enzymatic Bypass | Development of an alternative metabolic pathway to the one inhibited by the drug. | Sulfonamides libretexts.org |

Genetic Basis of this compound Resistance

The genetic basis for antibiotic resistance is typically rooted in mutations or the acquisition of resistance genes through horizontal gene transfer (HGT). mdpi.comreactgroup.org

Chromosomal Mutations: Spontaneous mutations in a bacterium's own DNA can lead to resistance, for instance, by altering the target of the antibiotic. mdpi.com

Horizontal Gene Transfer (HGT): Bacteria can acquire resistance genes from other bacteria through several mechanisms:

Conjugation: Transfer of genetic material, often plasmids carrying resistance genes, through direct cell-to-cell contact. reactgroup.org

Transformation: Uptake of naked DNA from the environment. reactgroup.org

Transduction: Transfer of bacterial DNA by bacteriophages (viruses that infect bacteria). reactgroup.org

Plasmids are significant vectors for the spread of antibiotic resistance, as they can carry multiple resistance genes and be transferred between different bacterial species. frontiersin.org Research specifically identifying genes or plasmids responsible for this compound resistance is not currently available.

Research into Overcoming this compound Resistance

Strategies to combat antibiotic resistance generally focus on developing new drugs or therapies that can circumvent existing resistance mechanisms.

Development of Resistance-Modifying this compound Analogs

A common approach to overcoming resistance is the chemical modification of existing antibiotics to create analogs that are less susceptible to resistance mechanisms or have enhanced activity. mdpi.com For example, new generations of antibiotics are often designed to be poor substrates for inactivating enzymes or to have a higher affinity for modified targets. While the development of analogs is a key strategy in antibiotic research, there is no specific information in the search results about the development of this compound analogs to overcome resistance.

Combination Strategies with Other Antimicrobial Agents

Combination therapy, the use of two or more antibiotics together, is another strategy to combat resistance. nih.gov This approach can be effective for several reasons:

It can broaden the spectrum of activity.

The two drugs may have a synergistic effect, meaning their combined effect is greater than the sum of their individual effects.

It can reduce the likelihood of resistance emerging, as it is less probable for a bacterium to simultaneously develop resistance to two drugs with different mechanisms of action. nih.gov

Combination therapies often pair a primary antibiotic with a compound that inhibits a specific resistance mechanism, such as a β-lactamase inhibitor. ox.ac.uknih.gov There are currently no documented studies on combination therapies involving this compound to specifically counter resistance.

Exploration of Novel Therapeutic Avenues to Combat Resistance

The rise of antimicrobial resistance (AMR) presents a significant global health threat, necessitating the exploration of innovative therapeutic strategies to overcome the declining efficacy of existing antibiotics. mdpi.com As pathogens evolve, they develop various resistance mechanisms, such as enzymatic degradation of the antibiotic, alteration of the drug's target site, and the use of efflux pumps to expel the drug from the cell. youtube.com These mechanisms can lead to cross-resistance, where a single mechanism provides tolerance to multiple antimicrobial agents. mdpi.com In the context of this compound, one study noted that multi-drug resistant bacterial isolates sometimes exhibit higher minimum inhibitory concentration (MIC) values, suggesting that general resistance mechanisms like efflux pumps could potentially reduce susceptibility to this compound. mdpi.com A deeper analysis of the specific mechanisms that could mediate resistance to natural products like this compound is crucial for identifying determinants relevant to cross-resistance. mdpi.com

To counter the overarching challenge of AMR, researchers are investigating several novel therapeutic avenues. These strategies, while largely explored in the context of broader antibiotic resistance, represent potential future pathways to ensure the continued viability of compounds like this compound. mdpi.comfrontiersin.org

Key research findings in the development of alternative therapeutics include:

Combination Therapy: This approach involves pairing a conventional antibiotic with a non-antibiotic adjuvant that can neutralize a bacterium's resistance mechanism. A notable example is the combination of the cephalosporin antibiotic ceftazidime with avibactam. While Pseudomonas aeruginosa showed 65% susceptibility to ceftazidime alone, the addition of avibactam, a β-lactamase inhibitor, increased susceptibility to 94%. mdpi.com Such combinations can restore the efficacy of an antibiotic against resistant pathogens. mdpi.com

Antimicrobial Peptides (AMPs): AMPs are of significant interest due to their broad-spectrum activity and unique mechanism of action, which primarily involves targeting the bilayer structures of bacterial cell membranes. mdpi.com This mode of action is associated with a low risk for the development of resistance. mdpi.com Several AMPs have received FDA approval for antibacterial treatment, with more currently in clinical development. mdpi.com

Phage Therapy: This strategy utilizes bacteriophages, which are viruses that specifically infect and kill bacteria. frontiersin.org Phage therapy is highly specific to target bacteria and can be adapted to evolve in response to bacterial resistance. frontiersin.org It has shown particular promise in treating infections involving biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotic treatments. frontiersin.org

Exploitation of Natural Products: The investigation of natural compounds from diverse sources such as plants, fungi, and marine organisms continues to be a vital source of potential new drugs. frontiersin.org These products offer a wealth of novel chemical structures and mechanisms that can combat resistant pathogens. frontiersin.org For instance, researchers are examining soil microbiomes to uncover new analogues of clinically used antibiotics that may be capable of circumventing important resistance mechanisms. acs.org

The table below summarizes these novel therapeutic approaches being explored to combat the general threat of antimicrobial resistance.

| Therapeutic Avenue | Mechanism of Action | Example | Citation(s) |

| Combination Therapy | An adjuvant inhibits bacterial resistance mechanisms, restoring the efficacy of a partner antibiotic. | Ceftazidime-avibactam combination overcomes certain types of β-lactamase resistance. | mdpi.com |

| Antimicrobial Peptides (AMPs) | Target and disrupt the bacterial cell membrane, a mechanism against which resistance is less likely to develop. | SAL200, an endolysin-based drug, has shown potent effects against multidrug-resistant strains. | mdpi.com |

| Phage Therapy | Bacteriophages specifically infect and destroy target bacteria, including those within resistant biofilms. | Pseudomonas-specific phage ΦKZ has been studied for its effectiveness against P. aeruginosa biofilms. | frontiersin.org |

| Novel Natural Products | Discovery of new compounds from diverse ecological niches with unique structures and modes of action. | Examining soil microbiomes for new metabolites that can bypass existing resistance. | frontiersin.orgacs.org |

These evolving strategies provide a roadmap for future research. While direct studies on resistance to this compound are not extensively detailed in current literature, the application of these novel therapeutic avenues could prove essential in preempting and combating potential resistance, thereby preserving the utility of this and other critical antibiotics.

Advanced Analytical Methodologies in Griseochelin Research

High-Resolution Spectroscopic Characterization of Griseochelin and Derivatives

Spectroscopic methods are fundamental to defining the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed three-dimensional structure of organic molecules like this compound in solution. scirp.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the connectivity and spatial relationships of atoms within the molecule.

Detailed NMR studies have been crucial in the full characterization of this compound's constitution. mdpi.com For the related compound, Zincophorin (an alternative name for this compound), NMR spectra are typically recorded in deuterated chloroform (CDCl₃) with the solvent signal used as an internal reference. oregonstate.edu The analysis of ¹H NMR spectra reveals the chemical environment of hydrogen atoms, while ¹³C NMR spectra provide information about the carbon skeleton. ucl.ac.uk182.160.97 Techniques like Correlation Spectroscopy (COSY) help to establish proton-proton couplings, and Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate proton and carbon signals, ultimately allowing for the complete assignment of the complex multicyclic structure. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Moieties in this compound

| Functional Group Moiety | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 170 - 185 |

| Alcohol (-OH) | 0.5 - 5.0 (broad) | - |

| Methine on oxygen-bearing carbon (C-H) | 3.0 - 4.5 | 60 - 90 |

| Alkene (=C-H) | 4.5 - 6.5 | 100 - 150 |

| Methylene (-CH₂-) | 1.2 - 1.8 | 20 - 40 |

| Methyl (-CH₃) | 0.8 - 1.2 | 10 - 25 |

Note: Actual chemical shifts can vary based on the specific chemical environment within the molecule.

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the molecular formula of the parent compound and its derivatives. scirp.org

Table 2: Representative Mass Spectrometry Data for a Polyether Carboxylic Acid Antibiotic like this compound

| Ion Type | m/z Value | Interpretation |

| Molecular Ion [M]⁺ | Expected Molecular Weight | Mass of the intact molecule |

| [M-H₂O]⁺ | M - 18 | Loss of a water molecule |

| [M-COOH]⁺ | M - 45 | Loss of the carboxylic acid group |

| Fragment Ion | Various | Cleavage of the polyether backbone |

Note: The specific m/z values are dependent on the exact molecular weight of the this compound derivative being analyzed.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.orgpressbooks.pub When a molecule is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. pg.edu.pl These absorptions are recorded in an IR spectrum, which serves as a molecular "fingerprint."

Detailed spectral studies, including IR, have been instrumental in the characterization of this compound, confirming the presence of key functional groups. mdpi.com The IR spectrum of this compound is expected to show characteristic absorption bands for its carboxylic acid, hydroxyl, and aliphatic C-H groups.

Table 3: Characteristic Infrared Absorption Bands for this compound Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Stretching |

| O-H (Alcohol) | 3200-3600 (broad) | Stretching |

| C-H (sp³ hybridized) | 2850-3000 | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching |

| C-O | 1000-1300 | Stretching |

Source: General IR absorption tables. vscht.czorgchemboulder.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Chromatographic Techniques for this compound Isolation and Quantification in Research Samples

Chromatographic methods are essential for the separation, purification, and quantification of this compound from complex mixtures, such as fermentation broths of Streptomyces griseus.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and quantitative analysis of antibiotics like this compound. njpas.com.nglibretexts.org This method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).

For the purification of this compound, preparative reverse-phase HPLC is often employed. mdpi.com A common stationary phase is a C18 (octadecylsilyl) column, which is nonpolar. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a gradient system where the proportion of the organic solvent is increased over time. mdpi.comresearchgate.netresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as this compound contains chromophores that absorb UV light. mdpi.com The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification and quantification. mdpi.comnih.gov

Table 4: Typical HPLC Parameters for the Analysis of Polyether Antibiotics

| Parameter | Typical Value/Condition |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile/Methanol (B) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Absorbance (e.g., at 210-230 nm) |

| Injection Volume | 10 - 100 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is primarily used for the analysis of volatile and thermally stable compounds. researchgate.net

While this compound itself is a large, non-volatile molecule and therefore not directly suitable for GC-MS analysis without derivatization, this technique is highly valuable in the broader context of this compound research. It can be used to analyze smaller, volatile metabolites produced by the Streptomyces strain, which can provide insights into the biosynthesis of this compound. mdpi.comniscpr.res.in Furthermore, chemical degradation of this compound could yield smaller, more volatile fragments that can be analyzed by GC-MS to help confirm certain structural features. For such an analysis, the sample is injected into a heated port, vaporized, and carried by a carrier gas (like helium) through a capillary column. The compounds are separated based on their boiling points and interaction with the stationary phase. As they exit the column, they are fragmented and detected by the mass spectrometer. njpas.com.ng

Table 5: Application of GC-MS in Research Related to Natural Products from Streptomyces

| Application | Description |

| Metabolite Profiling | Identification of other volatile secondary metabolites produced by the this compound-producing Streptomyces strain. |

| Biosynthetic Studies | Analysis of precursors or shunt products related to the this compound biosynthetic pathway. |

| Structural Confirmation | Analysis of volatile products from controlled chemical degradation of the this compound molecule. |

High-Performance Liquid Chromatography (HPLC)

Genomic and Bioinformatic Approaches in this compound Research

Genomic and bioinformatic tools have been instrumental in unraveling the complexities of this compound biosynthesis.

The primary producer of this compound is the bacterium Streptomyces griseus. nih.govnih.gov Whole-genome sequencing of various S. griseus strains, such as HKI 0741 and IFO 13350, has been crucial in identifying the genetic blueprint for this compound production. nih.govnih.gov These sequencing efforts reveal large, linear chromosomes, typically around 8 to 9 megabase pairs (Mbp) in size, with a high GC content of approximately 72%. nih.govmdpi.com

The genome of S. griseus is known to harbor a multitude of biosynthetic gene clusters (BGCs), which are responsible for producing a wide array of secondary metabolites, including antibiotics. nih.govwikipedia.org For instance, the genome of S. griseus IFO 13350 contains 34 predicted BGCs. nih.gov The sequencing of strain HKI 0741 led to the direct identification of the this compound (also known as zincophorin) BGC. nih.gov This genomic information not only confirms the producing organism but also enables the identification of homologous clusters in other strains, suggesting a broader potential for this compound production within the Streptomyces genus. nih.govmdpi.com

Table 1: Genomic Features of this compound-Producing Streptomyces griseus Strains

| Feature | S. griseus IFO 13350 | S. griseus HKI 0741 | S. griseus SCSIO PteL053 |

|---|---|---|---|

| Chromosome Size | 8,545,929 bp nih.gov | ~8.1 Mbp nih.gov | 8,040,759 bp mdpi.com |

| Topology | Linear nih.gov | Linear nih.gov | Linear mdpi.com |

| GC Content | 72.2% nih.gov | Not specified | 71.60% mdpi.com |

| Predicted ORFs | 7,138 nih.gov | Not specified | 7,077 mdpi.com |

| Predicted BGCs | 34 nih.gov | Not specified | 28 mdpi.com |

| Sequencing Tech | Whole-genome shotgun nih.gov | PacBio RS II P4C2 nih.gov | Not specified |

This table is interactive. Click on the headers to sort.

Bioinformatic tools, particularly the Antibiotics and Secondary Metabolite Analysis Shell (antiSMASH), are pivotal for mining genomic data to identify and analyze BGCs. mdpi.comsecondarymetabolites.org This software predicts BGCs by identifying core biosynthetic genes, such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), which are essential for natural product synthesis. smujo.idnih.gov

Analysis of the S. griseus genome using antiSMASH has successfully identified the this compound BGC. nih.govmdpi.com This cluster, a type I polyketide synthase (T1PKS) BGC, contains all the necessary genetic information for the assembly of the this compound molecule. nih.govacs.org The gene cluster from S. griseus HKI 0741 was found to be fully conserved in S. griseus IFO 13350, spanning genes SGR6071-SGR6083. nih.gov Such analyses allow for detailed predictions of the biosynthetic pathway, the chemical structure of the final product, and the function of individual genes within the cluster. secondarymetabolites.orgresearchgate.net For example, homology alignments have suggested functions for specific genes, such as zinJ potentially encoding an epoxide hydrolase involved in polyether ring formation. nih.gov

Table 2: Key Gene Functions in the this compound Biosynthetic Gene Cluster (Predicted)

| Gene | Predicted Function |

|---|---|

| PKS modules | Catalyze the iterative condensation of acyl-CoA precursors to form the polyketide backbone. |

| zinJ | Putative epoxide hydrolase, likely involved in polyether ring formation. nih.gov |

| zinI | Predicted to encode a histidine kinase, suggesting a role in regulation. nih.gov |

| Transport genes | Genes encoding ABC transporters are often found within or near the BGC, presumed to be involved in exporting the antibiotic. |

This table is interactive. Click on the headers to sort.

Currently, there is a lack of published research specifically detailing the transcriptomic and proteomic profiles of bacterial cells in direct response to this compound exposure. While transcriptomic and proteomic studies are widely used to understand antibiotic mechanisms of action and resistance, this specific area of this compound research remains to be explored. encyclopedia.pubfrontiersin.orgnih.gov Such studies would be valuable for elucidating the precise molecular responses, stress pathways, and potential resistance mechanisms that bacteria employ when challenged with this compound. frontiersin.orgnih.gov

Bioinformatic Analysis of Biosynthetic Gene Clusters (e.g., antiSMASH)

Microscopic and Imaging Techniques for Cellular Interaction Studies

Visualizing the effects of antibiotics on bacterial cells provides direct evidence of their mechanism of action.

Electron microscopy is a powerful technique for observing ultrastructural changes in bacteria upon antibiotic treatment. frontiersin.orgmdpi.com For antibiotics that, like this compound, are active against Gram-positive bacteria, electron microscopy can reveal significant damage to the cell envelope. nih.gov Common morphological changes induced by antibiotics include cell lysis, the formation of spheroplasts (cells that have lost their rigid peptidoglycan layer), filamentation, and surface alterations like holes or pits. frontiersin.orgnih.govnih.gov

While specific electron microscopy studies detailing the morphological changes caused by this compound are not extensively documented in the available literature, the known mechanism of action of similar ionophoric antibiotics suggests that it would likely cause significant disruption to the cell membrane integrity. This disruption would lead to observable changes in cell shape and eventual lysis, which could be visualized using techniques like scanning electron microscopy (SEM) or transmission electron microscopy (TEM). frontiersin.orgmdpi.comnih.gov For example, studies on other antibiotics show clear evidence of deformed, inflated, and lysed bacterial cells following exposure. frontiersin.org

The subcellular localization of an antibiotic is key to understanding its target and mechanism. Fluorescence microscopy is a primary tool for these investigations, often involving the use of fluorescently labeled antibiotic derivatives or specific fluorescent dyes that report on cellular processes. nih.govnih.gov This technique allows researchers to visualize where a compound accumulates within a bacterial cell—for instance, at the cell membrane, in the cytoplasm, or associated with the nucleoid. researchgate.netresearchgate.net

As of now, specific studies using fluorescence microscopy to determine the subcellular localization of this compound have not been found in the reviewed scientific literature. Research in this area would be highly beneficial, potentially confirming its expected localization at the cell membrane, consistent with its function as an ionophore that disrupts ion gradients across the bacterial membrane.

Live-Cell Imaging for Dynamic Cellular Responses

Live-cell imaging stands as a powerful, yet currently underexplored, methodology in the study of this compound. This technique allows for the real-time visualization of cellular processes, offering the potential to uncover the dynamic effects of this antibiotic on bacterial cells. While direct and extensive studies employing live-cell imaging specifically for this compound are not widely available in published literature, the principles of this methodology and its application to other antibiotics provide a framework for its potential in this compound research.

The primary application of live-cell imaging in this context would be to observe the morphological and physiological changes in susceptible bacteria upon exposure to this compound. Given that this compound is a carboxylic acid antibiotic that acts as an ionophore, particularly for alkaline-earth metal ions, its primary mechanism is expected to disrupt the integrity and function of the cell membrane. nih.govnih.gov Live-cell imaging could directly visualize these effects.

Potential applications of live-cell imaging in this compound research include:

Monitoring Membrane Integrity: By using fluorescent dyes that are sensitive to membrane potential or integrity, researchers could watch in real-time as this compound disrupts the bacterial cell membrane.

Tracking Ion Flux: While technically challenging, advanced imaging techniques could potentially be adapted to monitor the flux of ions across the bacterial membrane as facilitated by this compound.

Observing Morphological Changes: Real-time imaging would capture any changes in cell shape, size, or the process of cell division as they are affected by the antibiotic. researchgate.net

Following Cellular Localization: A fluorescently labeled version of this compound could allow researchers to track its localization within or on the bacterial cell, providing insights into its specific site of action. researchgate.net

While specific data from live-cell imaging of this compound is not yet available, the technique holds significant promise for elucidating the precise, dynamic mechanisms of its antibacterial activity. The general approach for such studies is outlined in the table below.

| Potential Live-Cell Imaging Assay | Objective | Required Tools | Expected Observation with this compound |

| Membrane Potential Assay | To observe the disruption of the bacterial cell membrane's electrical potential. | Voltage-sensitive fluorescent dyes (e.g., DiBAC4(3)), live-cell microscopy setup. | Rapid depolarization of the cell membrane upon addition of this compound, indicated by an increase in fluorescence. |

| Membrane Permeability Assay | To visualize the loss of membrane integrity. | Fluorescent dyes that enter membrane-compromised cells (e.g., Propidium Iodide), live-cell microscopy. | Increased fluorescence within bacterial cells over time, indicating permeabilization of the membrane. |

| Fluorescently Labeled this compound | To determine the localization of the antibiotic. | Synthesis of a fluorescent this compound derivative, high-resolution live-cell imaging. | Accumulation of fluorescence at the bacterial cell membrane. |

This table is a hypothetical representation of how live-cell imaging could be applied and does not represent completed experimental results. The development of such assays would be a significant step forward in understanding the real-time cellular impact of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.